molecular formula C14H19NO4 B2636764 3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide CAS No. 2223105-84-6

3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide

Cat. No.: B2636764
CAS No.: 2223105-84-6
M. Wt: 265.309
InChI Key: RKANVKGATROQFZ-GFCCVEGCSA-N
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Description

3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a formyl group, a hydroxyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine, followed by a series of functional group transformations to introduce the hydroxyl and formyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-formylbenzamide: Similar structure but lacks the N-[(2S)-1-hydroxy-3-methylbutan-2-yl] group.

    5-Methyl-2-hydroxybenzaldehyde: Similar structure but lacks the amide group.

Uniqueness

3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8(2)12(7-17)15-14(19)11-5-9(3)4-10(6-16)13(11)18/h4-6,8,12,17-18H,7H2,1-3H3,(H,15,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKANVKGATROQFZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)NC(CO)C(C)C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C(=O)N[C@H](CO)C(C)C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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